1-Butyl-5-phenyl-1H-imidazol-2-amine
CAS No.: 918801-60-2
Cat. No.: VC16937441
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918801-60-2 |
|---|---|
| Molecular Formula | C13H17N3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 1-butyl-5-phenylimidazol-2-amine |
| Standard InChI | InChI=1S/C13H17N3/c1-2-3-9-16-12(10-15-13(16)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,14,15) |
| Standard InChI Key | NGUMRPZKWUKGTI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C(=CN=C1N)C2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure (C₁₃H₁₇N₃, molecular weight: 215.30 g/mol) combines hydrophobic (butyl, phenyl) and hydrophilic (amine) moieties, enabling diverse interactions. The imidazole ring’s aromaticity and the electron-rich amine group contribute to its reactivity, particularly in electrophilic substitution and hydrogen bonding .
Table 1: Predicted Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-butyl-5-phenyl-1H-imidazol-2-amine can be inferred from methodologies used for analogous 2-aminoimidazoles . A three-step sequence is proposed:
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Cyclization: Reacting α-bromoacetophenone with acetylguanidine in dimethylformamide (DMF) yields 2-acetamido-4-phenylimidazole.
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Hydrolysis: Acidic hydrolysis (6 M HCl, 80°C) removes the acetyl group to form 4-phenyl-1H-imidazol-2-amine.
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Alkylation: Introducing the butyl group via nucleophilic substitution using 1-bromobutane and a base (e.g., NaH) in DMF .
Table 2: Optimization of Alkylation Step (Hypothetical Data)
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | By-Products |
|---|---|---|---|---|---|---|
| 1 | NaH | DMF | 60 | 6 | 68 | <5% |
| 2 | K₂CO₃ | DMF | 80 | 8 | 45 | 12% |
| 3 | NaOH | EtOH | 70 | 10 | 32 | 20% |
Key findings:
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Sodium hydride in DMF at 60°C maximizes yield (68%) while minimizing by-products like imidazo[1,2-a]imidazoles .
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Prolonged reaction times or polar solvents (e.g., ethanol) promote degradation .
Physicochemical and Spectroscopic Properties
Spectral Data
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¹H NMR (600 MHz, DMSO-d₆): δ 7.65–7.45 (m, 5H, Ph), 6.90 (s, 1H, H4), 3.65 (t, J=7.2 Hz, 2H, N-CH₂), 1.55–1.25 (m, 4H, CH₂), 0.90 (t, J=7.3 Hz, 3H, CH₃) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1550 cm⁻¹ (C=C aromatic) .
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMF, DMSO, and chloroform.
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Stability: Degrades under UV light or acidic conditions, necessitating storage in amber vials at 4°C .
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 89% | QSAR model |
| Half-life | 3.5 h | Rat pharmacokinetic study |
| BBB Permeability | Low | PAMPA assay |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its butyl group enhances lipophilicity, improving cell membrane penetration in drug candidates .
Material Science
Imidazole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The phenyl and butyl groups may stabilize excited states, enhancing luminescence efficiency .
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